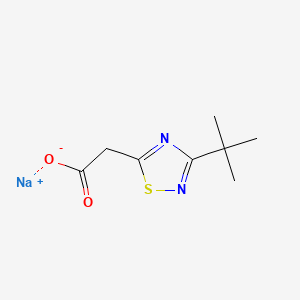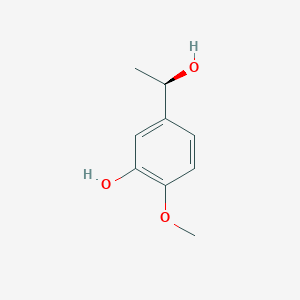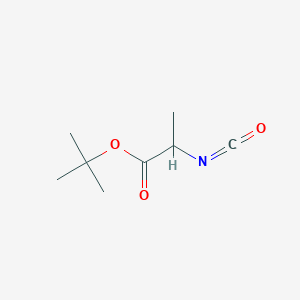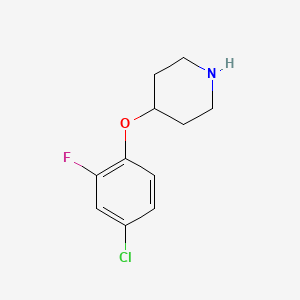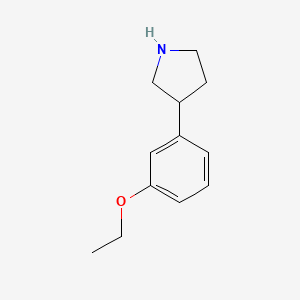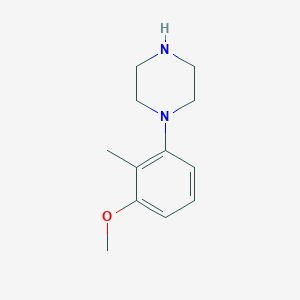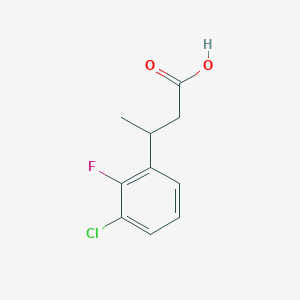
3-(3-Chloro-2-fluorophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-fluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2-fluorobenzene.
Grignard Reaction: The 3-chloro-2-fluorobenzene undergoes a Grignard reaction with butyl magnesium bromide to form the corresponding phenylbutane derivative.
Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: 3-(3-Chloro-2-fluorophenyl)butanol.
Esterification: Esters such as methyl 3-(3-chloro-2-fluorophenyl)butanoate.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
3-Chloro-4-fluorophenylboronic acid: Similar structure with the fluorine atom in a different position.
2-Fluoro-3-chlorophenylboronic acid: Similar structure with the positions of chlorine and fluorine atoms swapped.
Uniqueness
3-(3-Chloro-2-fluorophenyl)butanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H10ClFO2 |
|---|---|
Molekulargewicht |
216.63 g/mol |
IUPAC-Name |
3-(3-chloro-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6(5-9(13)14)7-3-2-4-8(11)10(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
JNUBTOXYLBRWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


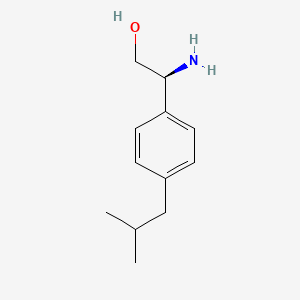
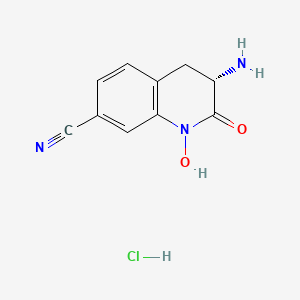
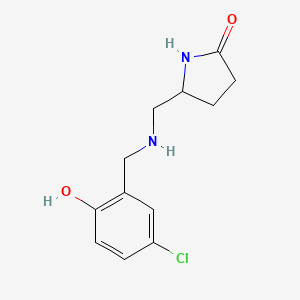
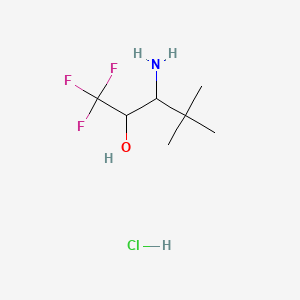
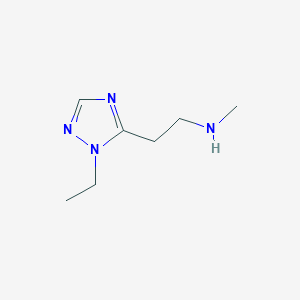
![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
